(2,3,5-Trichloropyridin-4-yl)methanol

Agrochemical Intermediate Fungicide Synthesis Regioselective Chemistry

Sourcing the correct regioisomer of trichloropyridinemethanol is critical for successful synthesis of fungicidal thiocyanate esters and pharmaceutical candidates. Using the wrong isomer leads to inactive products. (2,3,5-Trichloropyridin-4-yl)methanol provides the exact 2,3,5-trichloro-4-hydroxymethyl substitution pattern required for [(2,3,5-trichloro-4-pyridinyl)oxy]methyl thiocyanate synthesis. • Enables regioselective synthesis of patented fungicidal thiocyanate esters • Three chlorine atoms allow diverse downstream functionalization • BenchChem offers this building block with 95+% purity, ready for immediate dispatch.

Molecular Formula C6H4Cl3NO
Molecular Weight 212.5 g/mol
CAS No. 1147979-44-9
Cat. No. B1388175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,5-Trichloropyridin-4-yl)methanol
CAS1147979-44-9
Molecular FormulaC6H4Cl3NO
Molecular Weight212.5 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)Cl)CO)Cl
InChIInChI=1S/C6H4Cl3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1,11H,2H2
InChIKeyBLYGPJRHCYGHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3,5-Trichloropyridin-4-yl)methanol (CAS 1147979-44-9): Core Chemical Identifier and Structural Context


(2,3,5-Trichloropyridin-4-yl)methanol (CAS 1147979-44-9) is a chlorinated pyridine derivative with the molecular formula C₆H₄Cl₃NO and a molecular weight of 212.46 g/mol . The compound features a pyridine ring bearing three chlorine substituents at the 2, 3, and 5 positions, and a hydroxymethyl group at the 4-position, which defines its reactivity profile as a synthetic intermediate . Its primary documented role is as a building block in the synthesis of specialized agrochemical and pharmaceutical agents, where the specific arrangement of chlorine atoms and the presence of the hydroxymethyl functional group enable distinct downstream chemical transformations [1].

Why Generic Chloropyridine Intermediates Cannot Substitute for (2,3,5-Trichloropyridin-4-yl)methanol in Targeted Syntheses


The specific 2,3,5-trichloro-4-hydroxymethyl substitution pattern on the pyridine ring is not interchangeable with other chloropyridine analogs. In the synthesis of fungicidal thiocyanate esters, for example, the use of (2,3,5-trichloropyridin-4-yl)methanol as a starting material directly yields the specific target compound [(2,3,5-trichloro-4-pyridinyl)oxy]methyl thiocyanate [1]. Substituting with a regioisomer like (3,5,6-trichloro-2-pyridinyl)methanol would produce a structurally distinct product with a different biological activity profile [1]. The position of the chlorine atoms and the reactive hydroxymethyl group dictates the regioselectivity of subsequent reactions, making this compound a non-fungible intermediate for precise synthetic routes. The quantitative evidence below, while limited by the proprietary nature of the compound's applications, establishes the specific utility of this compound in defined chemical pathways [2].

Quantitative Differentiation Evidence for (2,3,5-Trichloropyridin-4-yl)methanol: Comparator Analysis and Procurement Implications


Precursor Specificity in the Synthesis of Fungicidal Thiocyanate Esters

In the preparation of [(chloropyridinyl)oxy]methyl thiocyanates, the use of (2,3,5-trichloropyridin-4-yl)methanol as the starting material is explicitly required to obtain the specific compound [(2,3,5-trichloro-4-pyridinyl)oxy]methyl thiocyanate [1]. This is a direct head-to-head comparison in the context of synthetic route design: using a different chloropyridine regioisomer, such as (3,5,6-trichloro-2-pyridinyl)methanol, would result in the formation of [(3,5,6-trichloro-2-pyridinyl)oxy]methyl thiocyanate, a structurally distinct entity with a different fungicidal spectrum [1]. The patent does not provide fungicidal activity data for the specific (2,3,5-trichloro-4-pyridinyl) derivative in isolation, but the synthetic necessity is absolute and quantifiable in terms of molecular structure. The target compound's identity and subsequent biological activity are entirely dependent on the correct starting material [1].

Agrochemical Intermediate Fungicide Synthesis Regioselective Chemistry

Molecular Weight and Lipophilicity Differentiation from Non-Hydroxymethyl Analogs

The presence of the hydroxymethyl group in (2,3,5-trichloropyridin-4-yl)methanol (MW 212.46) distinguishes it from simpler chloropyridine analogs like 2,3,5-trichloropyridine (MW 182.44) . This structural difference translates into a lower calculated partition coefficient (cLogP) for the target compound (predicted cLogP ≈ 2.1) compared to 2,3,5-trichloropyridine (cLogP ≈ 2.8), as predicted by standard cheminformatics tools [1]. This increase in hydrophilicity, while not derived from experimental measurement, is a class-level inference based on the well-characterized effect of adding a polar hydroxyl group to a lipophilic chlorinated aromatic system. This property influences solubility in reaction media and can affect the ease of purification in downstream processes .

Physicochemical Properties LogP Prediction Intermediate Design

Verified Application Scenarios for (2,3,5-Trichloropyridin-4-yl)methanol in Agrochemical and Pharmaceutical Research


Synthesis of Fungicidal Thiocyanate Esters

As a critical starting material for the preparation of [(2,3,5-trichloro-4-pyridinyl)oxy]methyl thiocyanate, a compound within a class of fungicidal agents [1]. The synthetic route, which involves sequential reactions with sodium methoxide, sulfuryl chloride, and potassium thiocyanate, is contingent on the specific 4-hydroxymethyl substitution pattern of this compound. Procurement of this intermediate is necessary for any laboratory or pilot plant aiming to replicate or scale this specific patented synthesis [1].

Development of Chloropyridine-Based Pharmaceutical Intermediates

As a versatile building block in the synthesis of more complex pyridine-containing molecules for pharmaceutical research, as exemplified by its mention in patent applications related to novel therapeutic compounds [2]. The compound's three chlorine atoms offer multiple sites for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the hydroxymethyl group can be readily converted into a leaving group for alkylation or etherification. This combination of features makes it a valuable intermediate for constructing diverse chemical libraries in medicinal chemistry programs [2].

Structure-Activity Relationship (SAR) Studies of Chlorinated Pyridines

For academic or industrial research groups investigating the impact of chlorine substitution patterns on the biological activity of pyridine derivatives. The precise 2,3,5-trichloro-4-hydroxymethyl arrangement of this compound provides a well-defined molecular scaffold for systematic SAR studies [3]. By comparing this compound with other regioisomeric trichloropyridinemethanols (e.g., 2,4,6- or 3,5,6-substituted analogs), researchers can elucidate how the position of chlorine atoms and the hydroxymethyl group influences binding affinity to target enzymes or receptors. This application is supported by the compound's presence in screening collections and its documented use as a synthetic intermediate in diverse patent literature [3].

Technical Documentation Hub

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